Methyl7-bromo-5-chloro-1H-indole-2-carboxylate
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Overview
Description
Methyl 7-bromo-5-chloro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives are widely studied due to their potential applications in various fields such as medicine, biology, and chemistry. The compound’s structure includes a bromine and chlorine atom, which can influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 7-bromo-5-chloro-1H-indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For Methyl 7-bromo-5-chloro-1H-indole-2-carboxylate, specific halogenation steps are required to introduce the bromine and chlorine atoms at the desired positions on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other methods such as the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents . The choice of method depends on the desired yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-5-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring .
Scientific Research Applications
Methyl 7-bromo-5-chloro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity. For example, indole derivatives are known to interact with serotonin receptors, which can affect mood and behavior . The exact mechanism depends on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
- Indole-3-acetic acid
Uniqueness
Methyl 7-bromo-5-chloro-1H-indole-2-carboxylate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. These halogen atoms can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H7BrClNO2 |
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Molecular Weight |
288.52 g/mol |
IUPAC Name |
methyl 7-bromo-5-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7BrClNO2/c1-15-10(14)8-3-5-2-6(12)4-7(11)9(5)13-8/h2-4,13H,1H3 |
InChI Key |
QXSIONPKVUTXBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CC(=C2N1)Br)Cl |
Origin of Product |
United States |
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